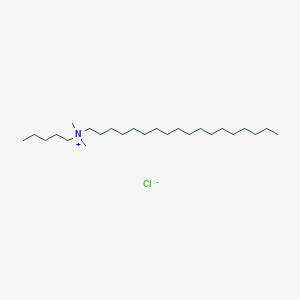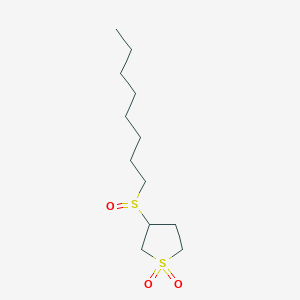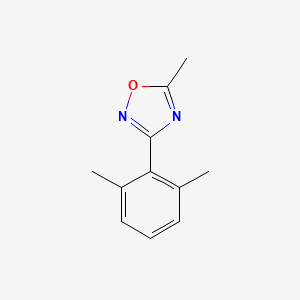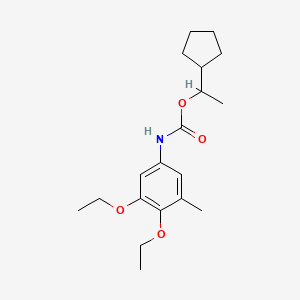
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound that belongs to the class of ethanimidamides This compound is characterized by the presence of ethoxy and propan-2-yloxy substituents on the phenyl rings, which are connected through an ethanimidamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 4-ethoxyaniline with 4-isopropoxyaniline in the presence of an ethanimidoyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide linkage can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid and 4-isopropoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)propanimidamide
Uniqueness
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the specific combination of ethoxy and propan-2-yloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
84308-84-9 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-22-18-10-6-16(7-11-18)20-15(4)21-17-8-12-19(13-9-17)23-14(2)3/h6-14H,5H2,1-4H3,(H,20,21) |
InChI Key |
BOHUUHBSLQOFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


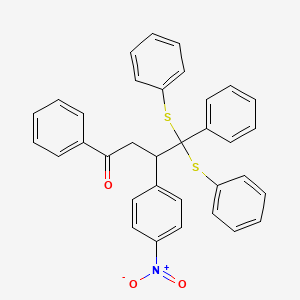
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

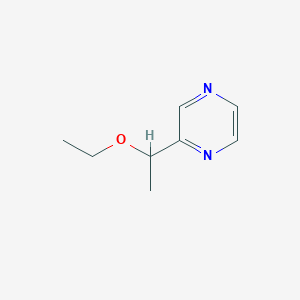
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
